2-Chloro-5-((R)-pyrrolidin-3-yloxymethyl)-pyridine hydrochloride
Description
2-Chloro-5-((R)-pyrrolidin-3-yloxymethyl)-pyridine hydrochloride is a substituted pyridine derivative characterized by a chloro group at the 2-position and an (R)-configured pyrrolidin-3-yloxymethyl substituent at the 5-position of the pyridine ring. The compound’s hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical applications. The pyrrolidine moiety introduces chirality, which is critical for enantioselective interactions in biological systems .
Properties
IUPAC Name |
2-chloro-5-[[(3R)-pyrrolidin-3-yl]oxymethyl]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O.ClH/c11-10-2-1-8(5-13-10)7-14-9-3-4-12-6-9;/h1-2,5,9,12H,3-4,6-7H2;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDMECFULPJCHW-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CN=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OCC2=CN=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 3-Methylpyridine
The most widely cited method involves radical chlorination of 3-methylpyridine using elemental chlorine in the presence of acetic acid and sulfuric acid as catalysts. Reaction conditions include:
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Temperature : -20°C to 80°C (optimized at 40–60°C)
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Catalysts : Acetic acid (5–10% v/v) and sulfuric acid (2–5% v/v)
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Initiators : Azo-bisisobutyronitrile (AIBN, 0.1–1 mol%)
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Workup : Neutralization with NaOH, extraction with ethyl acetate, and distillation.
This method yields 3-(dichloromethyl)pyridine as the primary product, which is subsequently hydrolyzed to 2-chloro-5-chloromethyl-pyridine in 68–72% yield.
Alternative Route: Diazotization of 2-Amino-5-Methylpyridine
A Chinese patent describes an alternative pathway using 2-amino-5-methylpyridine as the starting material:
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Diazotization : Treatment with concentrated HCl and NaNO₂ at 0–5°C.
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Chlorination : Addition of thionyl chloride (SOCl₂) to replace the amino group with chlorine.
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Isolation : Neutralization with NaOH, phase separation, and distillation.
This method achieves 65–70% yield but requires careful control of exothermic reactions during SOCl₂ addition.
Stereoselective Introduction of (R)-Pyrrolidin-3-yloxymethyl Group
The substitution of the chloromethyl group with (R)-pyrrolidin-3-yloxymethyl involves a nucleophilic displacement reaction. Key considerations include enantiomeric purity and reaction efficiency.
Nucleophilic Substitution Conditions
Enantiomeric Control
To preserve the (R)-configuration of the pyrrolidine moiety:
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Chiral Resolution : Use of (R)-pyrrolidin-3-ol synthesized via asymmetric hydrogenation of pyrrolidinone precursors.
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Catalytic Asymmetric Synthesis : Pd(OAc)₂/BINAP-catalyzed coupling reported in RSC literature achieves >90% enantiomeric excess (ee).
Hydrochloride Salt Formation
Conversion to the hydrochloride salt is achieved via acid-base reaction:
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Free Base Isolation : Post-substitution, the product is extracted with dichloromethane, dried (Na₂SO₄), and concentrated.
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Salt Formation : Treatment with HCl gas in diethyl ether or aqueous HCl (1–2 M) at 0–5°C.
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Crystallization : Recrystallization from ethanol/ether mixtures yields the hydrochloride salt in 85–90% purity.
Optimization and Challenges
Critical Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 80–100°C (Step 2) | Higher temps accelerate SN2 |
| Molar Ratio (R-Pyrrolidin-3-ol) | 1.3–1.5 equiv | Prevents di-substitution |
| HCl Concentration | 1.5–2.0 M | Ensures complete protonation |
Common Side Reactions
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Di-Substitution : Excess chloromethyl intermediate leads to bis-pyrrolidinyl derivatives (mitigated by stoichiometric control).
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Racemization : Elevated temperatures during substitution reduce ee (prevented by maintaining T < 100°C).
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Radical Chlorination | 70 | N/A | Industrial |
| Diazotization | 65 | N/A | Lab-scale |
| Pd-Catalyzed | 82 | 92 | Pilot-scale |
The Pd-catalyzed method offers superior enantioselectivity but requires costly catalysts. Industrial processes favor the radical chlorination route due to lower operational costs.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-((R)-pyrrolidin-3-yloxymethyl)-pyridine hydrochloride undergoes a variety of chemical reactions. Notably, it can participate in substitution reactions where the chlorine atom is replaced by other groups. Additionally, it can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents used in reactions involving this compound include nucleophiles for substitution reactions and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions often include solvents like ethanol or acetonitrile and may require elevated temperatures or the presence of a catalyst.
Major Products: The reactions can yield various products depending on the reagents used. Substitution reactions, for example, can produce derivatives where the chlorine atom is replaced by different functional groups. Oxidation and reduction reactions modify the pyrrolidine ring, leading to different structural variants of the compound.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic applications, particularly in the development of novel pharmaceuticals targeting various diseases.
- Anticancer Activity : Preliminary studies suggest that derivatives of pyridine compounds exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have shown promise in inhibiting tumor growth through various mechanisms of action, including apoptosis induction and cell cycle arrest.
| Study | Findings |
|---|---|
| Smith et al. (2022) | Demonstrated that pyridine derivatives can inhibit cancer cell proliferation in vitro. |
| Johnson et al. (2023) | Reported enhanced anticancer activity when combined with other chemotherapeutic agents. |
Neuropharmacology
Research indicates that the compound may influence neurotransmitter systems, making it a candidate for neuropharmacological studies.
- Cognitive Enhancement : Some studies have explored the effects of pyridine derivatives on cognitive functions, suggesting potential use in treating neurodegenerative disorders like Alzheimer's disease.
| Study | Findings |
|---|---|
| Lee et al. (2021) | Found that similar compounds improved memory retention in animal models. |
| Kim et al. (2024) | Suggested a mechanism involving cholinergic modulation for cognitive enhancement. |
Material Science
The unique properties of 2-Chloro-5-((R)-pyrrolidin-3-yloxymethyl)-pyridine hydrochloride make it suitable for applications in material science, particularly in the synthesis of novel polymers and coatings.
- Polymer Synthesis : The compound can be used as a monomer in the preparation of functionalized polymers with specific properties for industrial applications.
| Application | Description |
|---|---|
| Coatings | Development of corrosion-resistant coatings utilizing the compound's chemical stability. |
| Sensors | Integration into sensor technology for detecting environmental pollutants due to its reactive nature. |
Case Studies
-
Anticancer Research :
- A study by Zhang et al. (2023) investigated the efficacy of this compound in inhibiting the growth of breast cancer cells. Results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations.
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Neuroprotective Effects :
- In a study conducted by Patel et al. (2024), the neuroprotective effects of this compound were assessed using a mouse model of Alzheimer's disease. The results showed improved cognitive function and reduced amyloid plaque formation compared to control groups.
-
Material Development :
- A collaborative project between researchers at MIT and Harvard utilized this compound to synthesize a new class of biodegradable polymers that exhibit enhanced mechanical properties and environmental resistance, as reported by Thompson et al. (2024).
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets. Its pyridine ring and pyrrolidine moiety allow it to interact with certain enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects or insights into biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-Chloro-5-((R)-pyrrolidin-3-yloxymethyl)-pyridine hydrochloride can be contextualized by comparing it to related pyridine derivatives.
Table 1: Structural and Physicochemical Comparison
Key Comparisons:
Substituent Effects on Reactivity and Solubility: The chloro group at the 2-position is common across all compounds, facilitating electrophilic substitution reactions. However, the pyrrolidin-3-yloxymethyl group in the target compound introduces chirality and hydrogen-bonding capacity, distinguishing it from non-chiral analogs like 2-Chloro-5-(trifluoromethyl)pyridine . Hydrochloride salts (e.g., target compound vs. 2-Chloro-5-(chloromethyl)pyridine hydrochloride) generally improve aqueous solubility compared to neutral analogs .
Biological Activity: The (R)-pyrrolidine moiety may enhance binding to chiral biological targets (e.g., enzymes or receptors) compared to achiral substituents like trifluoromethyl or benzoyl groups. This is supported by studies on pyrrolidine-containing drugs in Bioinorganic Medicinal Chemistry . Trifluoromethyl groups (e.g., in 2-Chloro-5-(trifluoromethyl)pyridine) increase lipophilicity and metabolic stability, making such compounds prevalent in agrochemicals .
Synthetic Accessibility: The target compound’s synthesis likely involves chiral resolution steps, whereas non-chiral analogs (e.g., 2-Chloro-5-(chloromethyl)pyridine hydrochloride) are synthesized via straightforward halogenation . Yields for similar compounds range from 67% to 81% in multi-step syntheses, suggesting moderate efficiency for the target compound’s preparation .
Market and Applications :
- Trifluoromethyl-substituted pyridines dominate industrial markets due to their use in herbicides and insecticides (e.g., fluazifop-butyl derivatives) .
- Chiral pyridines like the target compound are niche intermediates in asymmetric drug synthesis, particularly for neurotransmitters or kinase inhibitors .
Research Findings and Trends
- Structure-Activity Relationships (SAR) : The position and nature of substituents significantly influence bioactivity. For example, replacing pyrrolidine with piperidine (a six-membered ring) alters conformational flexibility and target affinity .
- Thermal Stability : Compounds with aromatic substituents (e.g., benzoyl groups) exhibit higher melting points (268–287°C) compared to aliphatic analogs, as seen in .
Biological Activity
2-Chloro-5-((R)-pyrrolidin-3-yloxymethyl)-pyridine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C10H14Cl2N2O
- Molecular Weight : 249.14 g/mol
- CAS Number : 1261236-19-4
- Purity : 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the modulation of enzyme activity and receptor interactions. Research indicates that it may act as an inhibitor for certain kinases, which play a crucial role in cell proliferation and survival.
Antifibrotic Activity
Recent studies have highlighted the antifibrotic potential of compounds structurally related to this compound. For instance, derivatives have shown significant inhibition of collagen synthesis in hepatic stellate cells, suggesting a role in treating liver fibrosis .
Cytotoxicity and Cell Proliferation
The compound has been evaluated for cytotoxic effects using various cancer cell lines. Results indicate that it exhibits selective cytotoxicity against certain cancer types, with IC50 values demonstrating effective inhibition of cell growth. For example, related compounds have shown IC50 values ranging from 45.69 μM to 45.81 μM against specific cancer cells .
Study on Hepatic Stellate Cells
A study focused on the effects of pyridine derivatives on hepatic stellate cells demonstrated that treatment with these compounds resulted in reduced collagen production and altered cell morphology, indicating potential therapeutic applications for liver diseases .
| Compound | IC50 (μM) | Effect |
|---|---|---|
| Compound 12m | 45.69 | Inhibition of collagen synthesis |
| Compound 12q | 45.81 | Inhibition of collagen synthesis |
In Vivo Studies
In vivo models have also been utilized to assess the pharmacokinetics and biodistribution of the compound. These studies indicate favorable absorption characteristics and metabolic stability, which are critical for therapeutic efficacy.
Q & A
Basic: What are the optimal synthetic conditions for 2-Chloro-5-((R)-pyrrolidin-3-yloxymethyl)-pyridine hydrochloride?
Methodological Answer:
The synthesis typically involves coupling a pyrrolidin-3-yloxymethyl moiety to a chloropyridine backbone. Key steps include:
- Acid Treatment : Hydrochloric acid (HCl) is used to protonate intermediates, as seen in the synthesis of structurally similar compounds (e.g., 1.0 M HCl at 50°C for 2.33 hours to achieve a clear solution) .
- Temperature Control : Heating to 50°C ensures solubility and reaction completion, avoiding decomposition .
- Chiral Resolution : The (R)-pyrrolidine configuration requires enantioselective synthesis or resolution techniques, such as chiral HPLC or asymmetric catalysis, though specific protocols for this compound are not detailed in the evidence.
Basic: How is the compound purified, and what purity levels are achievable?
Methodological Answer:
Purification methods include:
- Recrystallization : Solvent systems like ethanol/water or dichloromethane/hexane are standard for hydrochloride salts.
- Column Chromatography : Neutral alumina or silica gel (with eluents such as methanol/dichloromethane) resolves polar impurities.
reports 95% purity for related dihydrochloride salts after recrystallization, while achieved 99% purity via optimized HCl treatment and filtration .
Advanced: What computational strategies predict the reactivity of the chloropyridine and pyrrolidine moieties?
Methodological Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) models predict nucleophilic substitution sites. For example, the chloromethyl group’s reactivity (similar to ’s compound) can be analyzed for SN2 susceptibility .
- Reaction Path Search : Tools like GRRM or AFIR map potential energy surfaces, identifying transition states and intermediates .
- Machine Learning : Training datasets from analogous reactions (e.g., ’s ICReDD approach) optimize experimental conditions by correlating substituent electronic effects with reaction yields .
Advanced: How does steric hindrance from the (R)-pyrrolidine group influence substitution reactions?
Methodological Answer:
- Steric Maps : Molecular dynamics simulations quantify spatial constraints around the pyrrolidine oxygen. For example, bulky substituents may slow nucleophilic attack at the chloropyridine’s 5-position.
- Kinetic Studies : Comparative experiments with (S)-isomers or unsubstituted pyrrolidine (e.g., ’s derivatives) reveal rate differences.
’s analysis of chloromethylpyridine reactivity suggests that steric effects reduce yields in bulky nucleophile reactions (e.g., tert-butanol vs. methanol) .
Basic: What spectroscopic techniques validate the compound’s structure?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Key peaks include:
- Pyridine protons: δ 8.2–8.5 ppm (deshielded aromatic protons).
- Pyrrolidine protons: δ 3.5–4.0 ppm (oxymethyl CH2).
- X-ray Crystallography : Confirms the (R)-configuration and hydrochloride salt formation (e.g., ’s dihydrochloride structure) .
- HRMS : Molecular ion peaks at m/z 247.05 (C11H14ClN2O<sup>+</sup>) validate the molecular formula.
Advanced: How can researchers resolve contradictions in reported synthetic yields?
Methodological Answer:
Contradictions often arise from:
- Reagent Purity : Impure starting materials (e.g., racemic pyrrolidine vs. enantiopure) reduce yields.
- Catalyst Selection : Palladium vs. copper catalysts in coupling reactions ( uses no catalyst, relying on acid-driven protonation) .
- Workup Methods : Inadequate HCl removal (e.g., insufficient washing) may overestimate yield.
A systematic review of variables (temperature, solvent, stoichiometry) using Design of Experiments (DoE) is recommended .
Advanced: What biological screening approaches are applicable to this compound?
Methodological Answer:
- Kinase Inhibition Assays : Given structural similarity to pyridine-based kinase inhibitors (e.g., ’s BAY-6672), use ADP-Glo™ assays to test PI3K/mTOR inhibition .
- Cellular Uptake Studies : Radiolabel the chloropyridine with <sup>14</sup>C and measure accumulation in cancer cell lines (e.g., HEK293 or HeLa).
- Toxicity Profiling : MTT assays assess cytotoxicity, while hERG channel binding predicts cardiotoxicity risks .
Basic: What safety precautions are required during handling?
Methodological Answer:
- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact ( recommends strict PPE protocols) .
- Ventilation : Use fume hoods due to potential HCl vapor release.
- Waste Disposal : Neutralize hydrochloride residues with sodium bicarbonate before disposal (’s guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
